The Chemical and Physical Profiling of CAS 7454-71-9: A Technical Whitepaper on Bis-Aryl Sulfonamide Scaffolds
The Chemical and Physical Profiling of CAS 7454-71-9: A Technical Whitepaper on Bis-Aryl Sulfonamide Scaffolds
Target Audience: Medicinal Chemists, Assay Developers, and Pharmacokinetic Researchers Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In modern drug discovery, the sulfonamide moiety remains one of the most privileged pharmacophores, serving as a robust bioisostere for amides and a transition-state analog for enzymatic cleavage. CAS 7454-71-9 , chemically identified as 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide , represents a highly lipophilic, di-halogenated bis-aryl sulfonamide building block. While not a standalone marketed therapeutic, this compound is heavily utilized in high-throughput screening (HTS) libraries and structure-activity relationship (SAR) campaigns, particularly in the development of Cytochrome P450 (CYP) inhibitors, COX-2 selective antagonists, and ion channel modulators.
This whitepaper provides an in-depth analysis of the physical and chemical properties of CAS 7454-71-9, details a field-proven synthetic methodology, and outlines the analytical frameworks required for its characterization.
Chemical Identity & Structural Analysis
The molecular architecture of CAS 7454-71-9 consists of a central sulfonamide linker bridging two distinct aromatic systems: a 4-chlorophenyl ring and a 3-chloro-4-methylphenyl ring. This specific substitution pattern dictates its physicochemical behavior, driving its high lipophilicity and specific steric volume.
Quantitative Physicochemical Data
To facilitate rapid comparison for lead optimization, the core quantitative properties of CAS 7454-71-9 are summarized below [1, 2]:
| Property | Value | Pharmacological Implication |
| Chemical Name | 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide | N/A |
| Molecular Formula | C₁₃H₁₁Cl₂NO₂S | N/A |
| Molecular Weight | 316.20 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5 compliant). |
| Estimated XLogP3 | ~4.6 | High lipophilicity; excellent membrane permeability but potential solubility issues. |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Low polar surface area; indicates high likelihood of blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 (Sulfonamide NH) | Capable of serving as a critical anchor in target protein binding pockets. |
| Hydrogen Bond Acceptors | 2 (Sulfonamide SO₂) | Facilitates dipole interactions with backbone amides. |
| Rotatable Bonds | 3 | Moderate flexibility, minimizing entropic penalty upon target binding. |
Structural Causality in Drug Design
The presence of the electron-withdrawing chlorine atoms on both aromatic rings serves a dual purpose. First, they increase the metabolic stability of the molecule by blocking vulnerable sites of CYP-mediated aromatic oxidation. Second, the inductive effect of the 4-chloro group on the benzenesulfonyl ring slightly increases the acidity of the sulfonamide NH proton (lowering the pKa to ~8.0–8.5). This allows the molecule to exist in a partial state of ionization at physiological pH, which is a critical feature for coordinating with metal ions (such as Zn²⁺ in metalloenzymes) [3].
Synthetic Methodology
The synthesis of CAS 7454-71-9 relies on a classic nucleophilic acyl substitution (sulfonylation) pathway. The protocol below is designed as a self-validating system: each step includes a mechanistic rationale to ensure the researcher understands why the condition is applied, thereby preventing common failure modes such as amine protonation or sulfonyl chloride hydrolysis[4].
Step-by-Step Protocol
Reagents Required:
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4-Chlorobenzenesulfonyl chloride (Electrophile, 1.0 eq)
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3-Chloro-4-methylaniline (Nucleophile, 1.0 eq)
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Triethylamine (TEA) or Pyridine (Acid scavenger, 1.5 eq)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (Solvent)
Procedure:
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Preparation of the Amine Solution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methylaniline in anhydrous THF. Causality: Anhydrous conditions are critical because sulfonyl chlorides are highly susceptible to competitive hydrolysis by ambient moisture, which would yield the unreactive sulfonic acid.
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Base Addition & Cooling: Add 1.5 equivalents of TEA to the solution and cool the flask to 0 °C using an ice bath. Causality: TEA acts as an acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the starting aniline, rendering it non-nucleophilic and stalling the reaction. Cooling controls the exothermic nature of the initial nucleophilic attack.
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Electrophile Addition: Dissolve 4-chlorobenzenesulfonyl chloride in a minimal amount of anhydrous THF and add it dropwise to the cooled amine solution over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 6 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1).
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Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The 1M HCl wash removes unreacted aniline and excess TEA. The NaHCO₃ wash neutralizes any residual acid, ensuring the sulfonamide does not degrade during concentration.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol/water to yield pure CAS 7454-71-9.
Synthetic Workflow Visualization
Fig 1: Step-by-step synthetic workflow for CAS 7454-71-9.
Analytical Characterization & Validation
To ensure trustworthiness and self-validation of the synthesized batch, the following analytical signatures must be confirmed:
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¹H NMR (400 MHz, DMSO-d₆): The defining features will be a sharp singlet integrating to 3H at ~2.2–2.3 ppm corresponding to the aryl methyl group. The sulfonamide NH will appear as a broad, exchangeable singlet far downfield (~10.0–10.5 ppm) due to the electron-withdrawing nature of the adjacent sulfonyl group. The aromatic region (7.0–8.0 ppm) will show a complex multiplet integrating to 7 protons.
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LC-MS (ESI): Due to the presence of two chlorine atoms, the mass spectrum will exhibit a distinct isotopic pattern. In negative ion mode (ESI-), look for the [M-H]⁻ pseudo-molecular ion at m/z 314 (base peak), 316 (~65% intensity), and 318 (~10% intensity).
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FT-IR (ATR): The sulfonamide functional group is highly diagnostic in infrared spectroscopy. Expect strong, sharp absorption bands at ~1330 cm⁻¹ (asymmetric SO₂ stretch) and ~1160 cm⁻¹ (symmetric SO₂ stretch), alongside a sharp N-H stretch at ~3250 cm⁻¹.
Biological Relevance & Pharmacophore Utility
While CAS 7454-71-9 is a simple building block, its structural motifs are frequently utilized in screening libraries for enzyme inhibition.
CYP450 Interactions: Highly lipophilic, halogenated sulfonamides are known to interact with Cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9 [5]. The hydrophobic chlorophenyl rings provide excellent shape complementarity to the deep, lipophilic active sites of these enzymes, while the sulfonamide oxygen atoms can engage in hydrogen bonding with active site residues or coordinate with the heme iron. Consequently, derivatives of CAS 7454-71-9 are often synthesized when researchers are actively trying to map the steric boundaries of CYP binding pockets during ADME/Tox optimization.
Transition State Mimicry: The tetrahedral geometry of the sulfur atom in CAS 7454-71-9 mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds. This makes the bis-aryl sulfonamide scaffold an excellent starting point for the development of non-peptidic protease inhibitors.
